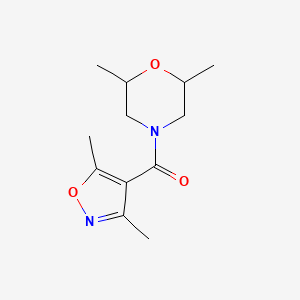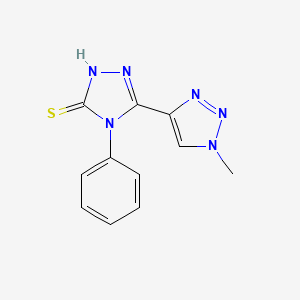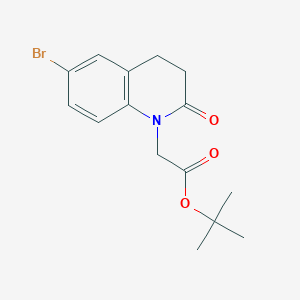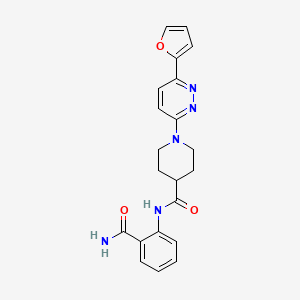![molecular formula C13H7Cl2NS B2825385 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile CAS No. 91822-05-8](/img/structure/B2825385.png)
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile is a chemical compound with the molecular formula C13H7Cl2NS and a molecular weight of 280.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzonitrile core, which is substituted with a chloro group at the 2-position and a (4-chlorophenyl)sulfanyl group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that the compound has a molecular weight of 280.17 .Applications De Recherche Scientifique
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile has been used in a variety of scientific research applications. It has been used to study the effects of sulfonamides on the growth of bacteria and other microorganisms. It has been used in the synthesis of other compounds, such as sulfonamides and thionyl chloride. It has also been used in the synthesis of a variety of drugs, such as antibiotics, antivirals, and antifungals.
Mécanisme D'action
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile works by inhibiting the synthesis of essential proteins in bacteria and other microorganisms. This prevents the bacteria from being able to reproduce and grow, leading to their death. It also has a bacteriostatic effect, which means that it can prevent the growth of bacteria without killing them.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on bacteria and other microorganisms. It has been shown to inhibit the growth of bacteria in vitro and in vivo. It has also been shown to have an antimicrobial effect, which means that it can prevent the growth of bacteria without killing them. In addition, it has been shown to have an anti-inflammatory effect, which means that it can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, making it a cost-effective option for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, one limitation is that it has a relatively short shelf-life, meaning that experiments must be conducted quickly after synthesis.
Orientations Futures
There are a number of potential future directions for 2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile. One potential direction is to further explore its potential as an antimicrobial agent. Additionally, it could be used to study the effects of sulfonamides on other microorganisms, such as fungi and viruses. It could also be used to study the effects of sulfonamides on mammalian cells, which could lead to the development of new drugs. Additionally, it could be used in the synthesis of a variety of other compounds, such as antibiotics, antivirals, and antifungals. Finally, it could be used to study the effects of sulfonamides on the environment, which could lead to the development of new environmental monitoring techniques.
Méthodes De Synthèse
2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile can be synthesized using a reaction between 4-chlorobenzonitrile and thionyl chloride. The reaction is conducted in an inert atmosphere and the product is then purified using column chromatography. The yield of the reaction is usually around 80-90%.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-(4-chlorophenyl)sulfanylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXMCFUSNMRWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C#N)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
phenyl]methyl})amine](/img/structure/B2825303.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2825304.png)
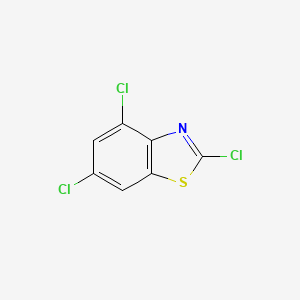
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2825311.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2825312.png)

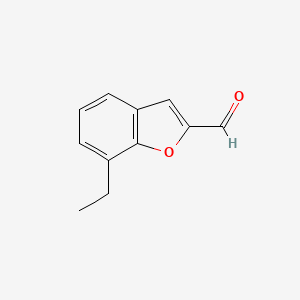
![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2825317.png)
